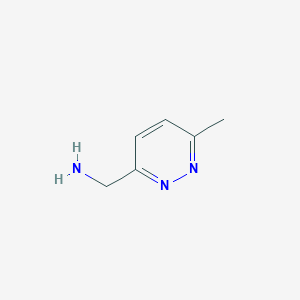![molecular formula C11H9ClN2O2 B1455649 5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione CAS No. 351528-73-9](/img/structure/B1455649.png)
5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Vue d'ensemble
Description
Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .
Synthesis Analysis
The synthesis of spiro-indole derivatives has been an active research field of organic chemistry for well over a century . Various synthetic procedures have been introduced, focusing particularly on the past 2 years with typical examples .Molecular Structure Analysis
Spiroindole and spirooxindoles contain a spirocycle fused at the C2 or C3 of the oxindole moiety . They form the core building blocks of highly functionalized organic structures .Chemical Reactions Analysis
The reaction between heterocyclic ketene aminals and [1,2′‐biindenylidene]‐1′,3,3′‐trione (bindone) has been used to synthesize diverse spiro‐imidazo pyridine‐indene derivatives . The reaction is promoted by malononitrile and catalyzed by p‐TSA in EtOH under reflux conditions .Applications De Recherche Scientifique
Synthesis and Material Properties
Polymer Synthesis and Thermal Properties : Novel polymers based on poly(hydantoin-methyl-p-styrene) were synthesized using derivatives of 5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione. These polymers demonstrated improved thermal stability compared to poly(chloromethyl-p-styrene) and exhibited significant resistance due to the presence of phenyl rings (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).
Novel Compound Synthesis : The synthesis of novel compounds, including 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione, was achieved. These structures were verified using NMR and IR spectroscopy, indicating potential for diverse applications in material science (Marinov, Marinova Petja, Stoyanov, Markova, & Enchev, 2014).
Spectroscopic Investigation and Cytotoxic Activity
Spectroscopic Analysis and Cytotoxicity : 1-Amino-1,3-dihydrospiro[imidazoline-4,2-indene]-2,5-dione and its Pt(II) and Pd(II) complexes were synthesized. Spectroscopic investigation and DFT calculations showed the complexes exhibit square planar coordination. These compounds demonstrated cytotoxic activity against human tumor cell lines, indicating potential therapeutic applications (Buyukliev, Cherneva, Konstantinov, & Bakalova, 2017).
Dispirooxindoles Synthesis and Cytotoxicity : Selenium-containing dispiro indolinones, based on derivatives including 2-selenoxoimidazolidin-4-ones, were synthesized. These compounds exhibited cytotoxic activity against cancer cell lines and were found to increase intracellular reactive oxygen species, suggesting potential in cancer therapy (Novotortsev, Kukushkin, Tafeenko, Skvortsov, Kalinina, Timoshenko, Chmelyuk, Vasilyeva, Tarasevich, Gorelkin, Erofeev, Majouga, Zyk, & Beloglazkina, 2021).
Pharmacological Aspects
Aldose Reductase Inhibitory Activity : Synthesized derivatives of 5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione were found to have aldose reductase inhibitory activity, which is significant for applications in treating diabetic complications (Unno, Yamaguchi, Usui, Kakigami, Fukushima, Mizuno, Baba, & Kurono, 1995).
Antiarrhythmic Activity : Some derivatives showed promising antiarrhythmic activity in experimental models. This suggests potential applications in the development of new medications for cardiac arrhythmias (Matsukura, Daiku, Ueda, Tanaka, Igarashi, & Minami, 1992).
Orientations Futures
Propriétés
IUPAC Name |
6-chlorospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-7-1-2-8-6(5-7)3-4-11(8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSKAURFWDHHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)Cl)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B1455566.png)
![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)
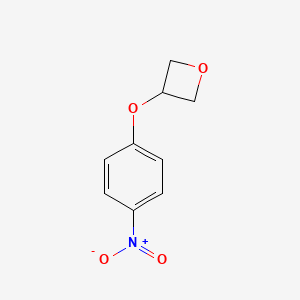
![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)
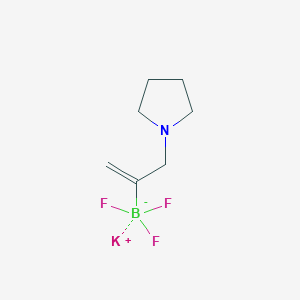
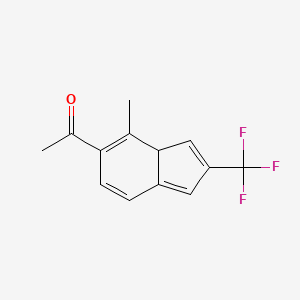
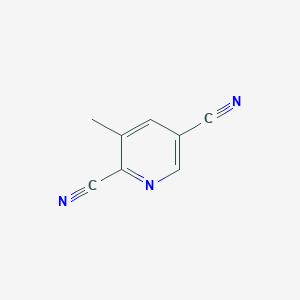
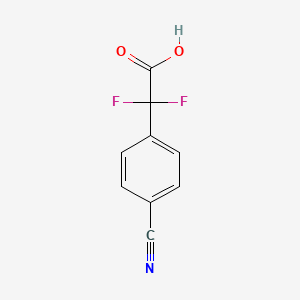
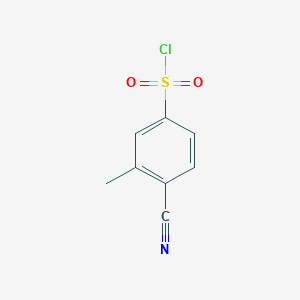
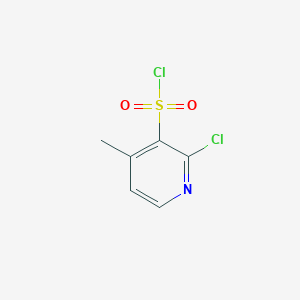
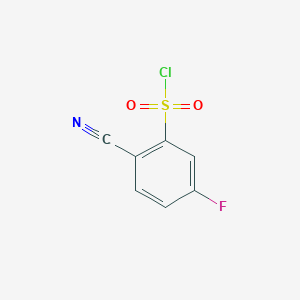
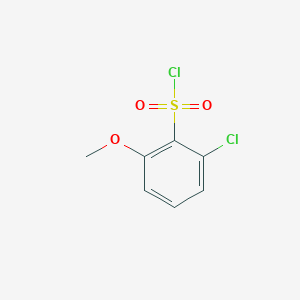
![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)
